molecular formula C28H38N6O11S B000866 Sildenafil citrate CAS No. 171599-83-0

Sildenafil citrate

Cat. No.: B000866
CAS No.: 171599-83-0
M. Wt: 666.7 g/mol
InChI Key: DEIYFTQMQPDXOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sildenafil citrate involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the chemical reactions and ensure the final product meets pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Biological Activity

Sildenafil citrate, commonly known as Viagra, is primarily recognized for its role in treating erectile dysfunction (ED). However, its biological activity extends beyond this indication, encompassing various physiological mechanisms and therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, antimicrobial properties, potential effects on neurodegenerative diseases, and safety profiles.

This compound acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases cGMP levels, which leads to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. This mechanism is crucial for its efficacy in treating ED.

Key Mechanisms:

  • Inhibition of PDE5 : Sildenafil exhibits approximately 4,000-fold selectivity for PDE5 over PDE3, which is significant since PDE3 is involved in cardiac contractility .
  • cGMP Modulation : Elevated cGMP levels enhance blood flow and promote relaxation of smooth muscle tissues .

Antimicrobial Activity

Recent studies have highlighted sildenafil's potential antimicrobial properties. Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Pseudomonas aeruginosa3.12 mg/mL3.12 - 25 mg/mL
Staphylococcus aureus6.25 mg/mL12.5 mg/mL

Sildenafil inhibited biofilm formation effectively at concentrations as low as 3.12 mg/mL, demonstrating a reduction in biofilm density and viability . The study utilized atomic force microscopy to confirm these findings, showing significant surface disruption of bacterial colonies.

Neuroprotective Potential

Emerging research suggests that sildenafil may have neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's disease. A study conducted by the Cleveland Clinic indicated that sildenafil users had a 69% reduced risk of developing Alzheimer's compared to non-users over six years . This effect is hypothesized to be linked to the modulation of cGMP pathways, which are involved in neuronal signaling and protection against oxidative stress.

Clinical Efficacy in Erectile Dysfunction

Numerous clinical trials have established sildenafil's efficacy in improving erectile function across diverse populations. A systematic review indicated that sildenafil significantly enhances the success rate of sexual intercourse attempts compared to placebo:

Outcome Measure Sildenafil Group (%) Placebo Group (%) Difference (WMD)
Successful intercourse attempts572133.7
At least one successful attempt8345-

Long-term studies have shown sustained efficacy with over 95% patient satisfaction reported after extended use .

Safety Profile and Adverse Effects

The safety profile of sildenafil is generally favorable, with most adverse events being mild to moderate. Common side effects include:

  • Headache
  • Dyspepsia
  • Flushing
  • Rhinitis

In long-term studies involving thousands of participants, serious adverse events were rare and typically not attributed directly to sildenafil use . Notably, cardiovascular events were minimal among patients taking antihypertensive medications concurrently with sildenafil.

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYFTQMQPDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139755-83-2 (Parent)
Record name Sildenafil citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046076
Record name Sildenafil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171599-83-0
Record name Sildenafil citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171599-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sildenafil citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 171599-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sildenafil citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sildenafil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SILDENAFIL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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